(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE
Overview
Description
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE is a heterocyclic compound that features an indoline core with a methyl group at the second position and a pyridinylcarbonyl group at the first position. Indoline derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE can be achieved through various methods. One common approach involves the cyclization of N-(2-formylaryl)sulfonamides with secondary amines and calcium carbide as an alkyne source . Another method includes the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide-protected β-arylethylamine substrates .
Industrial Production Methods
Industrial production of indoline derivatives often involves catalytic processes due to their efficiency and scalability. For instance, palladium-catalyzed reactions are widely used in the synthesis of indoline compounds, providing high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE undergoes various chemical reactions, including:
Oxidation: Conversion to indoles through dehydrogenation.
Reduction: Formation of indolines from indoles.
Substitution: N-alkylation and C-alkylation reactions.
Common Reagents and Conditions
Oxidation: Iridium-catalyzed dehydrogenation using alcohols.
Reduction: Palladium-catalyzed reduction with polymethylhydrosiloxane.
Substitution: Use of quaternary ammonium salts for N-alkylation.
Major Products
The major products formed from these reactions include various substituted indolines and indoles, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-tumor, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indoline core allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, thereby modulating their activity . This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indoline: The parent compound of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(3-PYRIDYL)METHANONE, lacking the methyl and pyridinylcarbonyl groups.
2-methylindole: Similar to this compound but without the pyridinylcarbonyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a pyridinylcarbonyl group, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with biological targets and improve its pharmacological profile compared to similar compounds .
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-9-12-5-2-3-7-14(12)17(11)15(18)13-6-4-8-16-10-13/h2-8,10-11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJFOVNCHIYEMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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